2,2,5,5-Tetramethyloxolane-3-thiol
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Overview
Description
2,2,5,5-Tetramethyloxolane-3-thiol is a heterocyclic compound with the molecular formula C8H16OS It is characterized by a five-membered oxolane ring with four methyl groups and a thiol group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,5,5-Tetramethyloxolane-3-thiol can be synthesized through several methods. One common approach involves the cyclization of 2,5-dimethylhexane-2,5-diol using acid catalysts. Zeolites have been shown to be particularly effective in this process, but sulfuric acid can also be used . The reaction typically involves heating the diol in the presence of the catalyst to promote ring closure and formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound often involves bio-based routes. For example, methyl levulinate, a by-product of sugar dehydration, can be converted to 2,5-dimethylhexane-2,5-diol through triple methylation using methyl magnesium chloride. This diol is then cyclodehydrated using H-BEA zeolites to yield high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyloxolane-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols
Substitution: Various substituted oxolanes depending on the nucleophile used
Scientific Research Applications
2,2,5,5-Tetramethyloxolane-3-thiol has several applications in scientific research:
Green Chemistry: It is used as a green solvent, replacing more hazardous solvents like toluene and tetrahydrofuran.
Industrial Processes: Its stability and low toxicity make it suitable for use in various industrial applications, including adhesives and coatings.
Biological Research: The compound’s unique structure allows it to be used in studies involving enzyme interactions and protein folding.
Medicinal Chemistry: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which 2,2,5,5-Tetramethyloxolane-3-thiol exerts its effects involves its ability to form hydrogen-bonded pre-reaction complexes. The steric hindrance from the four methyl groups prevents the formation of thermodynamically favored products, leading to unique reaction pathways . This property is particularly useful in green chemistry applications, where the compound’s stability and low reactivity reduce the formation of hazardous by-products.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): Similar in structure but lacks the thiol group.
Tetrahydrofuran (THF): A commonly used solvent but forms hazardous peroxides.
Cyclopentylmethylether (CPME): Another ether solvent with different reactivity and stability profiles.
Uniqueness
2,2,5,5-Tetramethyloxolane-3-thiol stands out due to its thiol group, which imparts unique chemical properties and reactivity. Unlike traditional ethers, it does not form hazardous peroxides, making it a safer alternative in various applications .
Properties
Molecular Formula |
C8H16OS |
---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
2,2,5,5-tetramethyloxolane-3-thiol |
InChI |
InChI=1S/C8H16OS/c1-7(2)5-6(10)8(3,4)9-7/h6,10H,5H2,1-4H3 |
InChI Key |
IVGLZZQMASSRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)S)C |
Origin of Product |
United States |
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